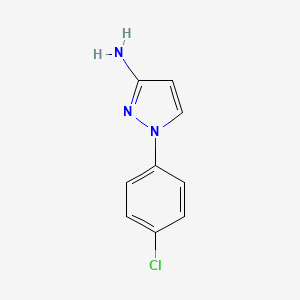

1-(4-chlorophenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-(4-Chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction typically requires refluxing in ethanol with a catalytic amount of acetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyrazoles with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

1-(4-Chlorophenyl)-1H-pyrazol-3-amine is primarily recognized for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural similarity to known pharmaceuticals like celecoxib and difenamizole suggests potential therapeutic applications in treating pain and inflammation .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, heterocycles containing pyrazole moieties have been shown to inhibit cancer cell proliferation, indicating that this compound may be a valuable scaffold for developing new anticancer agents .

Case Study: Synthesis of Antitumor Agents

A study synthesized polysubstituted pyrazoles linked to nitrogenous heterocycles, demonstrating the potential of this compound derivatives as antitumor agents. The findings highlighted the compound's effectiveness in targeting specific cancer pathways, thus paving the way for novel therapeutic strategies .

Agricultural Applications

Pesticides and Herbicides

The compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides. Its efficacy in targeting specific pests while minimizing environmental impact makes it a crucial component in sustainable agriculture practices .

Case Study: Development of Pesticidal Formulations

Research has demonstrated that this compound can be incorporated into new pesticide formulations that enhance crop yields while reducing harmful effects on non-target organisms. This application underscores its importance in modern agricultural chemistry.

Material Science Applications

Development of New Materials

In material science, this compound is being explored for its potential to create new materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to degradation, making them suitable for various industrial applications .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drugs | Pain relief, reduced inflammation |

| Anticancer agents | Targeted cancer therapy | |

| Agrochemicals | Pesticides and herbicides | Effective pest control, environmentally friendly |

| Material Science | Polymers and coatings | Enhanced durability, chemical resistance |

Biochemical Research Applications

Enzyme Interaction Studies

The unique structure of this compound allows researchers to study enzyme interactions and mechanisms. This contributes significantly to advancements in biochemistry and molecular biology, helping elucidate complex biological processes .

Diagnostic Tools

Innovative Testing Methods

This compound plays a role in developing diagnostic reagents used for detecting various diseases. Its chemical properties facilitate the creation of innovative testing methods that improve the accuracy and efficiency of disease detection .

Mécanisme D'action

The precise mechanism of action of 1-(4-chlorophenyl)-1H-pyrazol-3-amine remains partially elusive. it is known to interact with specific proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target protein and the pathway involved .

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-1H-pyrrole: Another heterocyclic compound with a similar structure but different ring system.

5-(4-Chlorophenyl)-1,3,4-oxadiazole: A compound with a different heterocyclic ring but similar substitution pattern.

1-(4-Chlorophenyl)piperazine: A compound with a piperazine ring instead of a pyrazole ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Activité Biologique

1-(4-Chlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity and biological activity. The pyrazole ring is a versatile scaffold that contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a study reported that a related compound, 4j , demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT2/PKBβ pathway, which is crucial in cancer progression. This compound showed low micromolar activity against purified kinases and inhibited neurosphere formation in patient-derived glioma stem cells without significant toxicity to non-cancerous cells .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 4j | AKT2 | <10 | Inhibits glioma growth |

| 4j | Non-cancerous cells | >40 | Low toxicity |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. A study highlighted that certain pyrazolone derivatives exhibited substantial anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that modifications in the pyrazole structure can enhance its anti-inflammatory potency .

Table 2: Summary of Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | TNF-α (85%) | 10 |

| Compound B | IL-6 (93%) | 10 |

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound derivatives have shown considerable antimicrobial properties. A study evaluated several pyrazole derivatives against various pathogens, revealing effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active compounds .

Table 3: Summary of Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Staphylococcus epidermidis | 0.25 |

Case Studies

Several case studies have further elucidated the biological activities of pyrazole derivatives:

- Glioblastoma Treatment : A study on compound 4j demonstrated its ability to inhibit AKT2 signaling in glioma models, correlating high AKT2 expression with poor patient prognosis .

- Anti-tuberculosis Activity : Another derivative exhibited potent activity against Mycobacterium tuberculosis, emphasizing the potential of pyrazole compounds in treating infectious diseases .

- Inflammation Models : In vivo studies showed that certain pyrazolone derivatives significantly reduced inflammation in animal models, providing a basis for their use in inflammatory disorders .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCVEWFQFUKSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545336 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66000-39-3 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.